molecular formula C21H18ClN7O B2754162 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea CAS No. 1170290-67-1

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea

カタログ番号: B2754162
CAS番号: 1170290-67-1
分子量: 419.87
InChIキー: ZRDYONKWTSEECF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea is a synthetic urea derivative featuring a pyrimidine core substituted with a pyrazole moiety and two aryl groups. Urea derivatives with pyrimidine scaffolds are frequently explored for their kinase inhibitory activity, particularly targeting vascular endothelial growth factor receptors (VEGFRs) or epidermal growth factor receptors (EGFRs) .

特性

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O/c1-14-3-8-18(17(22)11-14)28-21(30)27-16-6-4-15(5-7-16)26-19-12-20(24-13-23-19)29-10-2-9-25-29/h2-13H,1H3,(H,23,24,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDYONKWTSEECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-chloro-4-methylphenyl)urea is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN7OC_{19}H_{20}ClN_7O, with a molecular weight of approximately 394.87 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and a urea functional group, which are known to contribute to its biological activity.

Research indicates that compounds with similar structures often exhibit their effects through multiple mechanisms:

  • Inhibition of Kinases : Many pyrazolo-pyrimidine derivatives act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds inhibit FLT3 and VEGFR2, both critical in tumor angiogenesis and growth .
  • Antioxidant Activity : Pyrazole derivatives have been noted for their antioxidant properties, which can play a role in mitigating oxidative stress in cells .
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activities, which may enhance their therapeutic profile in diseases where inflammation is a key component .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Viability Assays : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. For example, it showed growth percentage reductions of 54.25% in HepG2 (liver cancer) and 38.44% in HeLa (cervical cancer) cells, while exhibiting minimal toxicity to normal fibroblasts .
  • Xenograft Models : In vivo studies utilizing xenograft models have indicated that this compound can lead to complete tumor regression without observable toxicity at effective doses .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to specific structural features:

FeatureImpact on Activity
Pyrazole Ring Essential for kinase inhibition
Pyrimidine Moiety Enhances binding affinity to target proteins
Urea Linkage Facilitates interaction with biological targets
Chloro-Methyl Substituents Modulates lipophilicity and bioavailability

Research indicates that modifications to these structural components can significantly alter the potency and selectivity of the compound against various targets .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Anticancer Efficacy : A study demonstrated that a structurally similar pyrazolo-pyrimidine derivative exhibited high potency against FLT3-driven acute myeloid leukemia (AML) cells, suggesting that modifications to the urea linkage could enhance therapeutic efficacy .
  • Evaluation in Zebrafish Models : Research using zebrafish as a model organism revealed that certain derivatives promote anti-angiogenic effects at low micromolar concentrations, indicating potential applications in treating conditions characterized by abnormal blood vessel growth .
  • In Vitro Antioxidant Studies : Compounds with similar structures were tested for antioxidant activity using various assays (ABTS, FRAP), revealing significant protective effects against oxidative damage .

類似化合物との比較

Substituent Variations and Molecular Properties

The table below compares the target compound with analogs from the evidence, highlighting key structural differences and inferred properties:

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Key Features
Target Compound 2-chloro-4-methylphenyl Pyrazol-1-yl Not provided Chloro and methyl groups enhance lipophilicity; pyrazole aids binding
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(3-chloro-4-methoxyphenyl)urea 3-chloro-4-methoxyphenyl Pyrazol-1-yl ~450 (estimated) Methoxy increases polarity; may reduce metabolic stability vs. methyl
1-(4-{methyl[2-({3-[(methylsulfonyl)methyl]phenyl}amino)pyrimidin-4-yl]amino}phenyl)-3-phenylurea Phenyl Methylsulfonylmethyl 502.593 Sulfonyl group improves solubility; phenyl may limit steric hindrance
1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea 2-chlorophenyl Imidazo-pyridine ~380 (estimated) Imidazo-pyridine core alters π-π interactions; dual chloro groups increase toxicity risk
Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 33 in ) Fluorophenyl Pyrazolo-pyrimidine ~430 (estimated) Fluorine enhances electronegativity; pyrazolo-pyrimidine boosts selectivity

Functional Group Impact on Bioactivity

  • Chloro vs. Methoxy Substituents : The target compound’s 2-chloro-4-methylphenyl group offers a balance of lipophilicity and steric bulk, whereas the 3-chloro-4-methoxyphenyl analog introduces polarity via methoxy, which may reduce blood-brain barrier penetration but improve aqueous solubility.
  • Sulfonyl vs.
  • Heterocycle Variations : Replacing pyrimidine with imidazo-pyridine or pyrazolo-pyrimidine alters hydrogen-bonding capacity and aromatic stacking, influencing target selectivity. For instance, pyrazolo-pyrimidine derivatives often exhibit higher kinase inhibition due to improved fit in ATP-binding pockets .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity : The target compound’s chloro-methyl combination likely increases logP compared to methoxy-containing analogs, suggesting better tissue penetration but higher plasma protein binding .
  • Toxicity Risks : Chlorophenyl groups (target and ) may raise hepatotoxicity concerns, whereas sulfonyl-containing analogs could pose renal clearance challenges due to higher polarity .

Notes and Limitations

Data Gaps : Specific biological activity, IC50 values, and pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons are based on structural analogs and inferred structure-activity relationships.

Structural Diversity : The urea-pyrimidine scaffold permits extensive substitution, as seen in , enabling fine-tuning for target selectivity and ADME properties.

Contradictory Trends : Methoxy groups (polar) and chloro groups (lipophilic) have opposing effects on solubility and permeability, necessitating case-by-case optimization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。